molecular formula C16H13Cl2NO2 B4985330 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate

2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate

Cat. No. B4985330
M. Wt: 322.2 g/mol
InChI Key: QZKOUDDAYNMNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are important in the regulation of cell volume, ion homeostasis, and cell proliferation.

Mechanism of Action

2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate selectively inhibits VRACs by blocking the chloride ion transport through these channels. VRACs are composed of two subunits, LRRC8A and LRRC8D, and 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to interact with the LRRC8A subunit to inhibit chloride ion transport. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate does not affect other ion channels or transporters, making it a specific inhibitor of VRACs.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion homeostasis. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used to study the role of VRACs in cancer cell proliferation and apoptosis, as well as in neuronal cell swelling during ischemia.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has several advantages as a research tool, including its selectivity for VRACs, its dose-dependent inhibition of chloride ion transport, and its ability to modulate cellular processes such as cell proliferation and apoptosis. However, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions. Researchers must carefully consider these limitations when designing experiments using 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate.

Future Directions

There are several future directions for research involving 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, including the development of more potent and selective VRAC inhibitors, the investigation of the role of VRACs in various disease states, and the exploration of the potential therapeutic applications of VRAC inhibitors. Additionally, the development of new methods for synthesizing and purifying 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate may further improve its utility as a research tool. Overall, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has great potential as a valuable tool for studying the role of VRACs in various cellular processes and disease states.

Synthesis Methods

2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenyl isocyanate with 2,3-dihydro-1H-inden-5-ol in the presence of a base. The resulting product is then treated with a carbamate reagent to yield 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate. The purity and yield of 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used in various scientific research studies as a selective inhibitor of VRACs. VRACs play a crucial role in the regulation of cell volume, ion homeostasis, and cell proliferation, and their dysregulation has been implicated in various diseases, including cancer, epilepsy, and ischemia. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the role of VRACs in various cellular processes.

properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(9-15(14)18)19-16(20)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKOUDDAYNMNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate

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